Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl ester group at the 5-position and the bromophenyl group at the 3-position are indicative of the compound's potential for diverse chemical reactivity and biological activity .
Synthesis Analysis
The synthesis of ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate and related compounds typically involves multi-step reactions, including condensation, acylation, and alkylation. For instance, the synthesis of similar pyrazole derivatives has been achieved through a 3+2 annulation method, starting with ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Another method involves the regioselective acylation and alkylation of pyrazole derivatives, as seen in the synthesis of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, has been characterized using various spectroscopic methods such as NMR, IR, and UV-Vis, as well as single-crystal X-ray diffraction . These studies provide detailed information on the molecular geometry, vibrational frequencies, and electronic properties of the compounds. For example, the molecular geometry from X-ray experiments has been complemented with theoretical calculations using methods like density functional theory (DFT) .
Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions, including cross-coupling reactions, which are useful in the synthesis of condensed pyrazoles and other complex structures . Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, with its bromophenyl group, could potentially undergo similar reactions. Additionally, the presence of an ester group may allow for further functionalization through hydrolysis or transesterification reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate can be inferred from related compounds. These properties include solubility in common organic solvents, melting points, and stability under various conditions. The optical nonlinearity of similar compounds has been studied, suggesting potential applications in optical limiting . Theoretical calculations have also provided insights into the molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties .
Relevant Case Studies
Several case studies highlight the potential applications of pyrazole derivatives. For instance, certain N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been identified as potential candidates for optical limiting applications due to their nonlinearity in chloroform solution . Other studies have focused on the antimicrobial activity of pyrazole derivatives against various bacteria and fungi, with some compounds showing activity comparable to standard drugs . Additionally, pyrazole derivatives have been evaluated for their acrosin inhibitory activities, which could lead to the development of novel contraceptive agents .
Scientific Research Applications
Optical Nonlinearity Studies
Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate has been investigated for its optical nonlinearity properties. Studies have revealed that similar compounds, like ethyl 1-(2-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylate, exhibit significant nonlinear optical behavior, making them potential candidates for optical limiting applications (Chandrakantha et al., 2013).
Synthesis of Heterocyclic Compounds
Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a useful intermediate in synthesizing various heterocyclic compounds. For instance, its derivatives have been used in radical cyclization reactions on azoles to create tri- and tetra-cyclic heterocycles, showcasing its versatility in synthetic organic chemistry (Allin et al., 2005).
Insecticide Intermediate
This compound serves as an important intermediate in the synthesis of the insecticide chlorantraniliprole. It is synthesized through a series of reactions, including esterification and bromination, and has shown promising industrialization prospects due to its simple synthetic process and cost-effectiveness (Lan Zhi-li, 2007).
Precursor in Cross-Coupling Reactions
The title compound and its derivatives, such as ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, have been used as precursors in Sonogashira-type cross-coupling reactions. These reactions lead to the formation of various condensed pyrazoles, indicating their role in creating complex molecular structures (Arbačiauskienė et al., 2011).
Corrosion Inhibition
Derivatives of ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, like pyranpyrazole derivatives, have beenexplored as corrosion inhibitors for mild steel, particularly in industrial pickling processes. Their efficiency in inhibiting corrosion has been studied using various techniques like gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy. These studies have highlighted the potential of these compounds in protecting metals from corrosion, thus extending their utility in industrial applications (Dohare et al., 2017).
Structural and Spectral Analysis
The compound has been a subject of structural and spectral studies, like in the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. These investigations encompass techniques such as single-crystal X-ray diffraction, NMR, and FT-IR spectroscopy, contributing to the understanding of the structural characteristics and reactivity of this class of compounds (Viveka et al., 2016).
Synthesis of Antimicrobial Agents
Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate and its derivatives have been utilized in synthesizing antimicrobial agents. For instance, ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were tested against various bacteria and fungi, showing promising results in terms of antimicrobial activity and opening avenues for developing new therapeutic agents (Radwan et al., 2014).
Applications in Cancer Research
This compound has been used in the synthesis of novel oxime-containing pyrazole derivatives. These derivatives were evaluated for their ability to inhibit the proliferation of A549 lung cancer cells, indicating their potential in cancer research and therapy (Zheng et al., 2010).
Cytotoxic Activity Against Tumor Cells
Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate derivatives have also been synthesized and tested for their cytotoxic activity against various human cancer cell lines. Some of these derivatives showed significant activity, making them potential candidates for developing new anti-cancer agents (Srour et al., 2018).
properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEOMTVGHVZJDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347832 | |
Record name | Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
CAS RN |
948292-48-6 | |
Record name | Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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